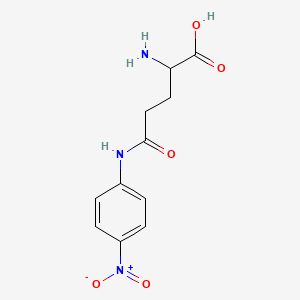

N~5~-(4-nitrophenyl)glutamine

Description

Contextualizing Glutamine and its Derivatives in Biological Systems

Glutamine is the most abundant free amino acid in the human body and plays a crucial role in a multitude of physiological processes. mdpi.com It serves as a primary building block for protein synthesis, a key transporter of nitrogen between tissues, and a vital energy source for rapidly dividing cells, including enterocytes and immune cells. mdpi.comontosight.ai Furthermore, glutamine is a precursor for the synthesis of nucleotides, the antioxidant glutathione (B108866), and the neurotransmitter glutamate. mdpi.com

Given the diverse functions of glutamine, its derivatives are of considerable interest to scientists. Modifications to the glutamine molecule can alter its chemical properties and its interactions with enzymes and transporters, potentially leading to novel biological activities. ontosight.ai These derivatives are instrumental in research for understanding metabolic pathways and for the development of new therapeutic agents. ontosight.aichemsrc.com For instance, various N-substituted glutamine derivatives have been synthesized and investigated for their potential in areas such as cancer therapy and drug delivery. researchgate.net

N⁵-(4-Nitrophenyl)glutamine: Nomenclature and Academic Significance

N⁵-(4-nitrophenyl)glutamine is systematically named (2S)-2-amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acid. drugfuture.comncats.io It is also commonly referred to by several synonyms, including L-γ-glutamyl-p-nitroanilide (GPNA). drugfuture.commedkoo.com The "N⁵" in its name indicates that the 4-nitrophenyl group is attached to the nitrogen atom of the amide group at the fifth carbon of the glutamine backbone. ontosight.ai

The academic significance of N⁵-(4-nitrophenyl)glutamine stems primarily from its utility as a chromogenic substrate and a competitive inhibitor in biochemical assays. Its interaction with specific enzymes and transporters allows researchers to study their function and kinetics. The presence of the 4-nitrophenyl group is key to its use in colorimetric assays, as its cleavage by enzymatic activity often results in a colored product that can be easily quantified.

Historical Context of Research on Gamma-Glutamyltransferase Substrates and Amino Acid Transporter Modulators

The study of gamma-glutamyltransferase (GGT) and amino acid transporters has a rich history rooted in the desire to understand fundamental cellular processes.

Gamma-Glutamyltransferase (GGT) Substrates:

Research into GGT, an enzyme that plays a key role in glutathione metabolism and the transfer of amino acids across cell membranes, dates back several decades. nih.govwikipedia.org Early studies focused on identifying the enzyme's presence in various tissues and understanding its basic catalytic function. nih.govwikilectures.eu The development of synthetic substrates was a crucial step forward, enabling researchers to assay GGT activity with greater ease and precision. L-γ-glutamyl-p-nitroanilide emerged as a widely used substrate because its hydrolysis by GGT yields p-nitroaniline, a yellow-colored compound that can be measured spectrophotometrically. nih.gov This provided a straightforward method to quantify GGT activity in biological samples and became foundational in clinical diagnostics for liver and biliary diseases. nih.govwikipedia.org

Amino Acid Transporter Modulators:

The investigation of amino acid transport across cell membranes began in the mid-20th century, initially characterizing different transport systems based on their substrate specificity and ion dependence, such as System A, System L, and System ASC. frontiersin.orgmdpi.com The discovery and cloning of the genes encoding these transporters, many of which belong to the Solute Carrier (SLC) family, revolutionized the field. frontiersin.orgnih.gov This allowed for more detailed functional studies and the identification of specific transporters responsible for the uptake and efflux of particular amino acids. The development of modulators—inhibitors and activators—for these transporters became a major focus. These molecules are invaluable tools for dissecting the physiological roles of individual transporters and are being actively explored as potential therapeutic agents for a variety of diseases, including cancer, where the demand for amino acids like glutamine is often elevated. frontiersin.orgmdpi.com N⁵-(4-nitrophenyl)glutamine, in this context, has been identified as a competitive inhibitor of the ASCT2 (SLC1A5) amino acid transporter. medkoo.com

Detailed Research Findings

N⁵-(4-nitrophenyl)glutamine has been a focal point in research concerning two key areas: its role as a substrate for gamma-glutamyltransferase and its function as a modulator of amino acid transporters.

Research as a Gamma-Glutamyltransferase Substrate

N⁵-(4-nitrophenyl)glutamine, often referred to as L-γ-glutamyl-p-nitroanilide in this context, is a well-established chromogenic substrate for the enzyme gamma-glutamyltransferase (GGT). nih.govncats.io GGT is a membrane-bound enzyme that catalyzes the transfer of the γ-glutamyl moiety from a donor, such as glutathione, to an acceptor, which can be an amino acid, a peptide, or water. wikipedia.orgfrontiersin.org

The utility of N⁵-(4-nitrophenyl)glutamine in GGT assays lies in the properties of its hydrolysis product. When GGT cleaves the γ-glutamyl bond of N⁵-(4-nitrophenyl)glutamine, it releases p-nitroaniline. nih.gov This product has a distinct yellow color, and its concentration can be readily quantified by measuring the absorbance of light at a specific wavelength (typically 405 nm). nih.gov This colorimetric assay provides a simple and reliable method for determining GGT activity in various biological samples, including serum. nih.gov

Kinetic studies have been performed to characterize the interaction between GGT and N⁵-(4-nitrophenyl)glutamine. These studies have determined key enzymatic parameters, although the specific values can vary depending on the source of the enzyme (e.g., from different tissues or organisms) and the assay conditions.

Research as an Amino Acid Transporter Modulator

In addition to its role as a GGT substrate, N⁵-(4-nitrophenyl)glutamine is recognized as a modulator of amino acid transport. Specifically, it acts as a potent and competitive inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), which is encoded by the SLC1A5 gene. medkoo.comfrontiersin.org

ASCT2 is a sodium-dependent transporter responsible for the exchange of neutral amino acids, with a high affinity for glutamine. frontiersin.org It plays a critical role in cellular metabolism by mediating the uptake of glutamine, which is essential for the growth and proliferation of many cell types, including cancer cells. frontiersin.org

The inhibitory effect of N⁵-(4-nitrophenyl)glutamine on ASCT2 has been demonstrated in various experimental systems. By competing with glutamine for binding to the transporter, N⁵-(4-nitrophenyl)glutamine can block glutamine uptake and thereby impact cellular processes that are dependent on a steady supply of this amino acid. This inhibitory action has made N⁵-(4-nitrophenyl)glutamine a valuable research tool for studying the physiological and pathological roles of ASCT2.

| Property | Description |

| Systematic Name | (2S)-2-amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acid |

| Common Synonyms | L-γ-glutamyl-p-nitroanilide (GPNA), N-(4-Nitrophenyl)-L-glutamine |

| Molecular Formula | C₁₁H₁₃N₃O₅ |

| Molecular Weight | 267.24 g/mol |

| Primary Biological Roles | Chromogenic substrate for gamma-glutamyltransferase (GGT), Competitive inhibitor of the ASCT2 (SLC1A5) amino acid transporter |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(4-nitroanilino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZTYIRRBCGARG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860008 | |

| Record name | N-(4-Nitrophenyl)glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10346-30-2 | |

| Record name | N-(4-Nitrophenyl)glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Derivatization Approaches

Chemical Synthesis Approaches to N5-(4-Nitrophenyl)glutamine

The primary method for the chemical synthesis of N5-(4-nitrophenyl)glutamine, also known as L-γ-glutamyl-p-nitroanilide, involves the formation of an amide bond between the γ-carboxyl group of glutamic acid and the amino group of 4-nitroaniline (B120555). To achieve regioselectivity and prevent unwanted side reactions, such as polymerization or the formation of the α-amide isomer, a protection strategy for the α-amino and α-carboxyl groups of glutamic acid is necessary.

A common synthetic route begins with the protection of the α-amino group of L-glutamic acid, often with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group. The α-carboxyl group can be protected as a benzyl (B1604629) or methyl ester. The remaining free γ-carboxyl group is then activated to facilitate the coupling reaction with 4-nitroaniline. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), can be employed for this purpose. The final step involves the deprotection of the α-amino and α-carboxyl groups to yield the desired N5-(4-nitrophenyl)glutamine, typically as a hydrochloride salt. sigmaaldrich.commpbio.com

Table 1: Key Reagents in the Synthesis of N5-(4-nitrophenyl)glutamine

| Reagent Type | Examples | Purpose |

| Starting Material | L-Glutamic Acid, 4-Nitroaniline | Core molecular framework |

| Protecting Groups | Cbz, Boc | Protection of the α-amino group |

| Coupling Reagents | DCC, HATU | Activation of the γ-carboxyl group for amide bond formation |

| Deprotection Agents | HBr/acetic acid, TFA, Catalytic Hydrogenation | Removal of protecting groups |

Strategies for the Preparation of N5-(4-Nitrophenyl)glutamine Derivatives

The derivatization of N5-(4-nitrophenyl)glutamine and its analogues is a key area of research, particularly for the development of targeted molecular probes.

Conjugation via Activated Esters and Linkage Chemistries

The principles of peptide bond formation used in the synthesis of the parent compound are extended to the conjugation of N5-(4-nitrophenyl)glutamine analogues to other molecules. Activated esters, such as N-hydroxysuccinimide (NHS) esters or pentafluorophenyl (PFP) esters, are commonly used to create reactive intermediates. These can then be coupled with amino groups on other molecules, such as fluorescent dyes, biotin, or targeting ligands, to create functional probes. This strategy allows for the modular assembly of complex biomolecules where the glutamine analogue serves as a recognition motif.

Radiochemical Synthesis of Analogues for Molecular Imaging Research

In the field of molecular imaging, particularly Positron Emission Tomography (PET), there is significant interest in radiolabeled glutamine analogues to visualize tumors with altered glutamine metabolism. nih.govnih.gov A common strategy is the introduction of the positron-emitting radionuclide Fluorine-18 (¹⁸F) into the structure.

One approach involves the synthesis of a fluorinated precursor which is then coupled to the glutamine backbone. For instance, N-(2-[¹⁸F]fluoropropionyl)-L-glutamine ([¹⁸F]FPGLN) has been developed as a potential PET tracer. nih.gov The synthesis involves the preparation of a [¹⁸F]fluoropropionyl activated ester, which is then conjugated to the α-amino group of L-glutamine.

Another strategy is the direct radiofluorination of an aromatic ring within the glutamine analogue. For example, [¹⁸F]fluorophenylglutamine has been synthesized using a ruthenium-based direct aromatic fluorination method. nih.gov These radiolabeled analogues allow for the non-invasive imaging of glutamine uptake and metabolism in vivo.

Table 2: Examples of Radiosynthesized Glutamine Analogues for PET Imaging

| Radiotracer | Precursor | Labeling Method | Application |

| [¹⁸F]FPGLN | [¹⁸F]Fluoropropionyl activated ester | Acylation of L-glutamine | Tumor Imaging |

| [¹⁸F]Fluorophenylglutamine | Phenylglutamine precursor | Ruthenium-based direct aromatic fluorination | Tumor Imaging |

| ¹⁸F4-Fluoroglutamine | Protected tosyl-glutamine precursor | Nucleophilic substitution with [¹⁸F]fluoride | Tumor Imaging |

Challenges and Innovations in Synthetic Yield and Stereochemical Control

A primary challenge in the synthesis of N5-(4-nitrophenyl)glutamine and its derivatives is maintaining the stereochemical integrity of the chiral center at the α-carbon of the glutamine moiety. The use of harsh reaction conditions or certain coupling reagents can lead to racemization, resulting in a mixture of L- and D-enantiomers. The biological activity of these compounds is often highly stereospecific, making chiral purity a critical parameter. The use of milder coupling reagents and careful control of reaction temperature can help to minimize racemization. Chiral high-performance liquid chromatography (HPLC) is often employed to confirm the stereochemical purity of the final product. snmjournals.org

In radiochemical synthesis, the challenges are compounded by the need for rapid reaction times due to the short half-life of radionuclides like ¹⁸F (approximately 110 minutes). This necessitates the development of highly efficient and fast labeling methods. Innovations in this area include the development of prosthetic groups that can be rapidly labeled with ¹⁸F and then conjugated to the glutamine scaffold, as well as advancements in direct fluorination methodologies. nih.gov Furthermore, the in vivo stability of radiolabeled glutamine analogues is a concern, as defluorination can lead to suboptimal imaging quality. nih.gov Research is ongoing to develop more stable fluorinated glutamine derivatives. nih.gov

Enzymatic Interactions and Kinetic Analysis

N5-(4-Nitrophenyl)glutamine as a Substrate for Gamma-Glutamyltransferase (GGT)

N5-(4-nitrophenyl)glutamine is widely recognized as a substrate for the enzyme γ-glutamyltransferase (GGT). apacsci.com This property makes it a key tool in both biocatalysis and clinical diagnostics.

Gamma-glutamyltransferase (GGT) is an enzyme that plays a role in the transfer of γ-glutamyl moieties from a donor molecule to an acceptor. GGT can utilize a wide array of γ-glutamyl compounds as donor substrates. mdpi.com The interaction between GGT and N5-(4-nitrophenyl)glutamine involves the hydrolysis of the γ-glutamyl bond. mdpi.com

The enzymatic process begins when the donor substrate, in this case, N5-(4-nitrophenyl)glutamine, reacts with the N-terminal threonine of the small subunit of GGT. researchgate.net This reaction forms a γ-glutamyl-enzyme intermediate. researchgate.net Subsequently, this intermediate can be resolved through a few different pathways. A nucleophilic attack by an acceptor amino acid results in a transpeptidation product, forming a new γ-glutamyl derivative of the acceptor. researchgate.net If a water molecule acts as the acceptor, hydrolysis occurs, leading to the formation of glutamic acid. researchgate.net

The specificity of GGT for N5-(4-nitrophenyl)glutamine is a critical aspect of its utility in enzymatic assays. While GGT can act on various γ-glutamyl compounds, the use of γ-glutamyl derivatives of 4-nitroaniline (B120555) is common for spectrophotometric measurements of enzyme activity. mdpi.com However, the specificity is not absolute, and concerns have been raised about the compound's ability to inhibit other amino acid transporters. apacsci.com

The Michaelis-Menten constant (Km) is a key parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). For GGT, the Km value for the synthetic substrate γ-Glu-cp-NA has been reported to be 301 ± 9 μM, which is consistent with literature values that range from 210 to 650 μM depending on the GGT source and reaction conditions. sssup.it Another study found the Km of γ-GT for S-nitrosoglutathione (GSNO) to be 28 μM. nih.gov The kinetic analysis of GGT can be performed using an integration strategy, especially at low concentrations of γ-glutamyl p-nitroaniline. nih.govresearchgate.net

| Substrate | Km (μM) | Enzyme Source/Conditions |

| γ-Glu-cp-NA | 301 ± 9 | Commercial GGT |

| S-Nitrosoglutathione (GSNO) | 28 | Not specified |

| γ-glutamyl-3-carboxy-4-nitroanilide | ~640 | Human serum |

| S-nitrosoglutathione (GSNO) | 398 ± 31 | Not specified |

This table presents a summary of reported Michaelis-Menten (Km) values for various substrates of Gamma-Glutamyltransferase (GGT). The data is compiled from multiple studies and reflects the varying affinities of GGT for different substrates under different experimental conditions.

The enzymatic hydrolysis of N5-(4-nitrophenyl)glutamine by GGT results in the release of the metabolite p-nitroaniline (PNA). This release is a key indicator of GGT activity and is the basis for its use as a chromogenic substrate. The formation of p-nitroaniline can be monitored spectrophotometrically, allowing for the quantification of enzyme activity. sssup.it Research has indicated that the cytotoxic effects observed in some cancer cell lines are attributable to the release of p-nitroaniline from the hydrolysis of N5-(4-nitrophenyl)glutamine catalyzed by GGT.

Probing Other Amide Hydrolases and Peptidases (e.g., Glutaminases, Proteases)

N5-(4-nitrophenyl)glutamine can also serve as a model substrate for other enzymes that catalyze the hydrolysis of amides, such as glutaminases and proteases. The release of the 4-nitrophenyl group allows for the assessment of reaction rates and enzyme specificity. While GGT is a primary enzyme that interacts with this substrate, other hydrolases may also exhibit activity towards it, although this is less characterized. For instance, glutaminase (B10826351) is a key enzyme in glutamine metabolism, converting glutamine to glutamate. nih.gov The potential for N5-(4-nitrophenyl)glutamine to act as a substrate for glutaminases could provide insights into the mechanisms of these enzymes as well.

Amino Acid Transporter Modulation and Cellular Biology

Selective Inhibition of Amino Acid Transporters by N5-(4-nitrophenyl)glutamine

N5-(4-nitrophenyl)glutamine is recognized primarily for its inhibitory action on the amino acid transporter ASCT2. However, its effects are not entirely specific to this transporter, exhibiting a broader spectrum of activity across different transporter families.

N5-(4-nitrophenyl)glutamine functions as a competitive inhibitor of ASCT2. nih.gov This mechanism involves the compound binding to the same site on the transporter as its natural substrate, glutamine, thereby blocking the uptake of glutamine into the cell. While the precise molecular interactions at the binding site are a subject of ongoing research, it is understood that the structural similarity of N5-(4-nitrophenyl)glutamine to glutamine allows it to occupy the active site of the transporter. However, it is not transported into the cell, effectively blocking the transporter's function. It is important to note that the specificity of N5-(4-nitrophenyl)glutamine as a sole inhibitor of ASCT2 has been questioned, as it is also a known substrate for the enzyme γ-glutamyltransferase (GGT). The hydrolysis of N5-(4-nitrophenyl)glutamine by GGT can release p-nitroaniline (PNA), a metabolite that can induce cytotoxicity independent of glutamine transport inhibition. researchgate.net This highlights the complexity of its mechanism of action. researchgate.netapacsci.com

Research has demonstrated that the inhibitory effects of N5-(4-nitrophenyl)glutamine extend beyond ASCT2 to other amino acid transporters. It has been shown to inhibit other sodium-dependent transporters, such as members of the Solute Carrier 38 (SLC38) family, also known as the Sodium-coupled Neutral Amino Acid Transporters (SNATs). Furthermore, it also affects sodium-independent transporters, specifically the L-type Amino Acid Transporter 1 (LAT1), which is a member of the Solute Carrier 7 (SLC7) family. nih.gov This lack of high specificity is a critical consideration in interpreting experimental results obtained using this compound. For instance, in some cancer cell lines, the observed reduction in essential amino acid levels and subsequent inhibition of mTORC1 signaling upon treatment with N5-(4-nitrophenyl)glutamine have been attributed to its inhibitory effect on LAT1. nih.gov

| Transporter Family | Transporter | Transport Type | Effect of N |

| SLC1 | ASCT2 (SLC1A5) | Sodium-dependent | Competitive Inhibition |

| SLC38 | SNATs | Sodium-dependent | Inhibition |

| SLC7 | LAT1 (SLC7A5) | Sodium-independent | Inhibition |

Perturbation of Cellular Glutamine Metabolism Pathways

By blocking the primary route of glutamine entry into many cancer cells, N5-(4-nitrophenyl)glutamine significantly disrupts cellular glutamine metabolism. Glutamine is a crucial metabolite that participates in a multitude of cellular processes. Its inhibition leads to a cascade of downstream effects.

In pancreatic cancer cells, the use of N5-(4-nitrophenyl)glutamine to block ASCT2 activity resulted in a significant decrease in glutamine consumption. nih.gov This, in turn, led to reduced production of α-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle, and a decrease in ATP generation. nih.gov Consequently, the cellular energy balance is disrupted. Furthermore, the inhibition of glutamine uptake has been linked to an increase in reactive oxygen species (ROS), indicating a role for glutamine in maintaining redox homeostasis. nih.gov

The mTORC1 signaling pathway, a central regulator of cell growth and proliferation, is highly sensitive to amino acid availability, including glutamine. In prostate cancer cells, inhibition of ASCT2 by N5-(4-nitrophenyl)glutamine was shown to suppress the mTORC1 pathway in certain cell lines. nih.gov Similarly, in pancreatic cancer models, the induction of apoptosis following ASCT2 knockdown was mediated through the Akt/mTOR signaling pathway. nih.gov

Cellular Responses: Apoptosis Induction and Proliferation Control in Research Models

The disruption of glutamine metabolism by N5-(4-nitrophenyl)glutamine triggers significant cellular responses, most notably the induction of apoptosis and the inhibition of cell proliferation in various cancer models.

In pancreatic cancer cell lines, blocking ASCT2 activity with N5-(4-nitrophenyl)glutamine led to a significant inhibition of cell growth. nih.gov Furthermore, genetic silencing of ASCT2 induced apoptosis, suggesting that the pharmacological inhibition by N5-(4-nitrophenyl)glutamine would elicit a similar response. nih.gov In gastric cancer cells, while N5-(4-nitrophenyl)glutamine alone did not significantly induce apoptosis at the tested concentrations, its combination with the EGFR inhibitor cetuximab markedly increased apoptosis in BGC803 and MKN45 cells. nih.gov This suggests a synergistic effect and highlights the potential of targeting glutamine uptake to enhance the efficacy of other cancer therapies.

The following table summarizes the observed effects of N5-(4-nitrophenyl)glutamine on cellular responses in different cancer research models.

| Cancer Type | Cell Line(s) | Effect on Proliferation | Effect on Apoptosis | Reference |

| Pancreatic Cancer | - | Inhibition | Induction (via Akt/mTOR) | nih.gov |

| Prostate Cancer | PC-3 | Inhibition | - | nih.gov |

| Gastric Cancer | BGC803, MKN45 | Inhibition | Synergistic induction with Cetuximab | nih.gov |

| Triple-Negative Breast Cancer | - | Inhibition | - | solvobiotech.com |

Structure Activity Relationship Sar and Rational Design

Elucidating the Role of the 4-Nitrophenyl Moiety in Biological Potency

The 4-nitrophenyl moiety is a crucial determinant of the biological activity of N5-(4-nitrophenyl)glutamine. Its electron-withdrawing properties and specific substitution pattern are key to its interaction with biological targets. The nitro group, in particular, significantly influences the electronic character of the aromatic ring, which in turn affects binding affinity and potency.

Research into related compounds has consistently highlighted the importance of the 4-nitro substitution. For example, in studies of γ-glutamyltranspeptidase (GGT) substrates, γ-glutamyl-4-nitroanilide is a classic substrate used to assay enzyme activity, demonstrating the favorability of this moiety for enzyme recognition. The position of the nitro group is also critical; substitutions at other positions on the phenyl ring often lead to a decrease in activity. The strong electron-withdrawing nature of the 4-nitro group can enhance the acidity of the amide proton, potentially facilitating stronger hydrogen bonding interactions within the enzyme's active site. This has been a guiding principle in the design of inhibitors for various glutamine-utilizing enzymes.

Impact of Glutamine Backbone Modifications on Receptor/Enzyme Binding and Activity

The glutamine backbone of N5-(4-nitrophenyl)glutamine serves as the structural scaffold, and modifications to this core can have a dramatic impact on biological activity. The specific stereochemistry and the presence of functional groups on the glutamine moiety are essential for proper orientation and binding within the active site of a target protein.

Key modifications and their observed effects include:

α-Amino Group: The free α-amino group is often critical for forming key interactions. Its modification or removal typically results in a significant loss of activity.

α-Carboxylic Acid Group: This group is frequently involved in salt bridges or hydrogen bonds with basic amino acid residues in the target protein. Esterification or amidation of the carboxylic acid can abolish activity.

Side-Chain Amide: The amide group on the side chain is the point of attachment for the 4-nitrophenyl ring. Altering the length or flexibility of this side chain can impact how the 4-nitrophenyl group is presented to its binding pocket.

Studies on inhibitors of enzymes such as glutamine fructose-6-phosphate (B1210287) amidotransferase (GFAT) have shown that the glutamine portion of the molecule is essential for mimicking the natural substrate and achieving competitive inhibition.

Computational Chemistry Approaches to Predict Molecular Reactivity and Binding

Computational chemistry provides powerful tools to investigate the molecular interactions of N5-(4-nitrophenyl)glutamine at an atomic level. These methods allow for the prediction of binding modes, the quantification of binding affinities, and the understanding of the electronic factors that drive its reactivity.

Molecular Docking: This technique is used to predict the preferred orientation of N5-(4-nitrophenyl)glutamine when bound to a target protein. Docking simulations can reveal plausible binding poses and identify key amino acid residues involved in the interaction. For instance, docking studies might show the 4-nitrophenyl group occupying a hydrophobic pocket, while the glutamine backbone forms a network of hydrogen bonds with polar residues.

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), are employed to calculate the electronic properties of the molecule. These calculations can provide insights into the charge distribution, molecular orbitals (HOMO/LUMO), and electrostatic potential, which are all crucial for understanding its reactivity and interaction with other molecules.

Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic picture of the ligand-protein complex, allowing researchers to assess the stability of the binding pose over time. These simulations can also be used to calculate binding free energies, providing a more accurate estimate of the binding affinity than docking alone.

The following table summarizes data that could be generated from computational analyses:

| Computational Method | Predicted Parameter | Significance for N~5~-(4-nitrophenyl)glutamine |

|---|---|---|

| Molecular Docking | Binding Pose and Score | Predicts the orientation in the active site and estimates binding affinity. |

| DFT | Electrostatic Potential | Identifies electron-rich and electron-poor regions for potential interactions. |

| MD Simulations | Binding Free Energy | Provides a more accurate prediction of binding affinity and complex stability. |

Strategic Development of N5-(4-Nitrophenyl)glutamine Analogues for Targeted Research Applications

The knowledge gained from SAR and computational studies provides a rational basis for the design of novel analogues of N5-(4-nitrophenyl)glutamine with improved properties for specific research applications. This strategic approach allows for the fine-tuning of potency, selectivity, and physicochemical characteristics.

Probes for Target Identification: By incorporating photoaffinity labels or clickable tags into the structure of N5-(4-nitrophenyl)glutamine, researchers can create chemical probes to identify its cellular binding partners. These probes can be used in experiments to covalently label and subsequently isolate and identify target proteins.

Enhancing Potency and Selectivity: If the binding site of a target is known, analogues can be designed to have better complementarity with the active site. This could involve replacing the 4-nitrophenyl group with other substituted aromatic rings to optimize hydrophobic or electrostatic interactions.

Modulating Physicochemical Properties: The solubility and cell permeability of N5-(4-nitrophenyl)glutamine can be altered through chemical modification. For example, the addition of polar groups can enhance aqueous solubility, while the introduction of lipophilic groups can improve membrane permeability, making the compounds more suitable for cell-based assays.

The table below illustrates a hypothetical strategic design of analogues based on SAR data:

| Parent Compound | Modification Strategy | Desired Outcome | Example Analogue |

|---|---|---|---|

| This compound | Replace 4-nitro with 4-cyano | Probe electronic requirements | N~5~-(4-cyanophenyl)glutamine |

| This compound | Introduce a methyl group at the α-carbon | Investigate steric tolerance | α-Methyl-N~5~-(4-nitrophenyl)glutamine |

| This compound | Esterify the α-carboxylic acid | Create a cell-permeable prodrug | This compound ethyl ester |

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for the Analysis of N5-(4-Nitrophenyl)glutamine and its Derivatives

Chromatography is the cornerstone for the separation and analysis of N5-(4-nitrophenyl)glutamine from complex mixtures. The choice of technique depends on the analytical objective, whether it is quantification, purity assessment, or characterization of related derivatives.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most prevalent methods for the analysis of N5-(4-nitrophenyl)glutamine. nih.govspringernature.com The covalent attachment of the nitrophenyl group to the glutamine molecule increases its hydrophobicity, making it ideally suited for separation on nonpolar stationary phases, such as octadecylsilane (B103800) (C18).

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compounds. A gradient elution, where the concentration of the organic solvent is gradually increased, is often employed to achieve optimal separation of complex mixtures containing various nitrophenylated amino acids. nih.gov

UHPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm), which results in significantly higher resolution, faster analysis times, and improved sensitivity. researchgate.net This is particularly advantageous for high-throughput analysis or when dealing with low-concentration samples.

Detection of N5-(4-nitrophenyl)glutamine is straightforward due to the strong UV absorbance of the dinitrophenyl moiety. Spectrophotometric detection is typically performed at a wavelength of around 340 nm. springernature.comresearchgate.net

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm for HPLC; 100 mm x 2.1 mm, 1.7 µm for UHPLC) | Provides excellent retention and separation based on hydrophobicity. |

| Mobile Phase A | Aqueous buffer (e.g., 13 mM trifluoroacetate) | Controls pH and improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte. Acetonitrile often provides better peak resolution. |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities within a reasonable time. |

| Flow Rate | 0.8 - 1.5 mL/min (HPLC); 0.3 - 0.6 mL/min (UHPLC) | Optimized for column dimensions and particle size to ensure efficiency. |

| Detection | UV Absorbance at ~340 nm | Corresponds to the maximum absorbance of the dinitrophenyl chromophore. |

| Sensitivity | Low picomole range | The high molar absorptivity of the DNP group allows for highly sensitive detection. nih.gov |

When coupled with HPLC or UHPLC, mass spectrometry (MS) becomes a powerful tool for the definitive identification and quantification of N5-(4-nitrophenyl)glutamine. An LC-MS system provides not only retention time data but also mass-to-charge (m/z) ratio information, which is highly specific to the compound. nih.gov

For characterization, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, allowing for the determination of the elemental composition of the parent ion and its fragments. Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the parent ion, generating a characteristic fragmentation pattern or "fingerprint" that can be used for unambiguous structural confirmation. nih.govnih.gov This is particularly useful for distinguishing N5-(4-nitrophenyl)glutamine from other isomers or related impurities.

For quantification, LC-MS can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, which offer exceptional sensitivity and selectivity, even in complex biological matrices. nih.gov

Ion-exchange chromatography (IEC) is a classic and robust method for the analysis of underivatized amino acids. pickeringlabs.com The separation is based on the reversible interaction between charged amino acids and an oppositely charged stationary phase. Cation-exchange chromatography is typically used, where amino acids, carrying a net positive charge in an acidic mobile phase, are separated and then detected after a post-column reaction with a derivatizing agent like ninhydrin (B49086). 193.16.218uni-mate.huaurigaresearch.com

While highly effective for native amino acids, IEC is less commonly applied to pre-derivatized compounds like N5-(4-nitrophenyl)glutamine. The derivatization process neutralizes the primary amino group's positive charge, altering the molecule's ionic properties and making separation by IEC less straightforward. For pre-derivatized amino acids, the hydrophobicity conferred by the nitrophenyl group makes reversed-phase chromatography a more direct and efficient analytical choice. pickeringlabs.com

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

The creation of N5-(4-nitrophenyl)glutamine is itself an example of a derivatization strategy. Such strategies are employed to overcome the analytical challenges posed by native amino acids, which often lack a strong chromophore for UV detection and can be too polar for effective retention in reversed-phase chromatography. shimadzu.ch

Pre-column derivatization involves chemically modifying the analyte before it is introduced into the chromatographic system. The reaction of glutamine with a reagent like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, to form a nitrophenyl derivative is a classic pre-column technique. creative-proteomics.comgbiosciences.com

Advantages of Pre-Column Derivatization:

Increased Sensitivity: A highly absorbing or fluorescent tag is introduced, significantly lowering detection limits. shimadzu.ch

Improved Chromatography: The resulting derivatives are typically more hydrophobic, enabling the use of high-efficiency reversed-phase columns. springernature.com

Versatility: A wide range of derivatizing reagents is available, allowing customization for different detectors (UV, fluorescence). shimadzu.ch

Post-column derivatization , conversely, involves derivatizing the analyte after it has been separated on the column but before it reaches the detector. aurigaresearch.com This is the standard approach used in traditional IEC-based amino acid analyzers, where separated amino acids are mixed with ninhydrin or o-phthalaldehyde (B127526) (OPA) to produce a colored or fluorescent product. pickeringlabs.comtandfonline.com

Advantages of Post-Column Derivatization:

High Reproducibility: The separation of the native amino acids is independent of the derivatization reaction, leading to very robust and repeatable results. pickeringlabs.com

No Derivative Isomers: The reaction occurs after separation, so there is no risk of forming multiple derivative products that could complicate the chromatogram.

Matrix Insensitivity: The initial separation is less affected by matrix components that might interfere with a pre-column reaction. 193.16.218

| Feature | Pre-Column Derivatization (e.g., for N5-(4-Nitrophenyl)glutamine) | Post-Column Derivatization (e.g., IEC with Ninhydrin) |

|---|---|---|

| Point of Reaction | Before chromatographic separation | After chromatographic separation, before detection |

| Typical Chromatography | Reversed-Phase HPLC/UHPLC | Ion-Exchange Chromatography (IEC) |

| Primary Advantage | High sensitivity and compatibility with high-efficiency RP columns. | Excellent quantitative performance and robustness. shimadzu.ch |

| Primary Disadvantage | Reaction efficiency can be affected by sample matrix; excess reagent can interfere. | Requires more complex hardware (pumps for reagent, reaction coil). |

Determining the enantiomeric purity of amino acids is critical in many fields. For N5-(4-nitrophenyl)glutamine, it may be necessary to separate the L- and D-enantiomers. This can be achieved through two primary strategies.

The first strategy involves derivatization with a chiral derivatizing agent (CDA) . A well-known example is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). springernature.comsemanticscholar.org When a racemic mixture of an amino acid (containing both D- and L-forms) reacts with the pure L-enantiomer of Marfey's reagent, it produces a pair of diastereomers (L-L and L-D). Diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column. researchgate.net

The second strategy is the direct separation of enantiomers using a chiral stationary phase (CSP) in HPLC. chromatographyonline.com For nitrophenylated amino acids, cyclodextrin-based CSPs have proven effective. nih.gov The chiral selector, which is immobilized on the column packing material, interacts differently with each enantiomer, leading to different retention times and thus, separation. Crown-ether and macrocyclic glycopeptide-based CSPs are also widely used for the direct separation of amino acid enantiomers, sometimes without any derivatization at all. chromatographyonline.com

Spectroscopic Methods for Structural Elucidation and Conformational Studies of N5-(4-nitrophenyl)glutamine

The definitive structural elucidation and conformational analysis of N5-(4-nitrophenyl)glutamine, a derivative of glutamine, relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecular framework, connectivity of atoms, and the three-dimensional arrangement of the molecule in space. While comprehensive, dedicated studies on the spectroscopic and conformational properties of N5-(4-nitrophenyl)glutamine are not extensively available in publicly accessible literature, the expected spectroscopic characteristics can be inferred from the analysis of its constituent moieties: the glutamine backbone and the 4-nitrophenyl group.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For N5-(4-nitrophenyl)glutamine, ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of N5-(4-nitrophenyl)glutamine is anticipated to display distinct signals corresponding to the protons of the glutamine residue and the aromatic protons of the 4-nitrophenyl group. The chemical shifts are influenced by the electronic environment of each proton. For instance, the aromatic protons are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group. The protons of the glutamine backbone would resonate further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in N5-(4-nitrophenyl)glutamine would give rise to a distinct signal. The carbonyl carbons of the amide and carboxylic acid groups are expected to be the most downfield-shifted signals. The aromatic carbons would also appear in the downfield region, with their precise shifts influenced by the position of the nitro group and the amide linkage.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N5-(4-nitrophenyl)glutamine would be characterized by absorption bands corresponding to the vibrations of its various functional groups. Key expected vibrational modes would include the N-H stretching of the amine and amide groups, the C=O stretching of the carboxylic acid and amide groups, and the characteristic symmetric and asymmetric stretching of the nitro (NO₂) group.

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For N5-(4-nitrophenyl)glutamine, high-resolution mass spectrometry would provide the exact mass, confirming its molecular formula (C₁₁H₁₃N₃O₅). Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion, yielding smaller fragment ions. The analysis of these fragmentation patterns can help to deduce the connectivity of the molecule.

Translational Research and Future Directions in Preclinical Studies

N5-(4-Nitrophenyl)glutamine as a Biochemical Probe for Metabolic Pathways

N5-(4-nitrophenyl)glutamine has been established as a critical biochemical probe for elucidating the intricacies of cellular metabolism, particularly in the context of cancer research where metabolic reprogramming is a key hallmark. Its utility stems from its ability to act as a substrate for specific enzymes and as an inhibitor of amino acid transporters.

The compound is widely recognized as a chromogenic substrate for γ-glutamyltransferase (GGT), an enzyme often overexpressed on the surface of various cancer cells. The enzymatic cleavage of N5-(4-nitrophenyl)glutamine by GGT releases p-nitroaniline (PNA), a yellow-colored compound. This color change allows for a straightforward spectrophotometric assay to measure GGT activity, providing insights into tumor progression and response to therapy. Beyond GGT, it also serves as a model substrate for other enzymes that hydrolyze amides, such as glutaminases and certain proteases, enabling detailed kinetic studies of reaction rates and enzyme specificity.

Recent research has expanded its role, demonstrating that N5-(4-nitrophenyl)glutamine, also known as L-gamma-Glutamyl-p-nitroanilide (GPNA), can function as an inhibitor of glutamine transport. It effectively blocks the amino acid transporter ASCT2, which is a primary route for glutamine uptake in many rapidly proliferating cancer cells. By impeding glutamine import, the compound helps researchers study the downstream effects of glutamine deprivation on cancer cell survival and proliferation, including impacts on the TCA cycle, nucleotide biosynthesis, and redox balance. nih.govresearchgate.net

| Application as a Probe | Target(s) | Principle of Use | Research Area |

| Enzyme Activity Assay | γ-glutamyltransferase (GGT), Glutaminases, Proteases | Enzymatic cleavage releases chromogenic p-nitroaniline, allowing for spectrophotometric measurement of enzyme kinetics. | Cancer diagnostics, Enzyme kinetics |

| Metabolic Pathway Analysis | Amino Acid Transporters (e.g., ASCT2) | Blocks glutamine uptake, enabling the study of cellular responses to glutamine deprivation. | Cancer metabolism, Nutrient sensing |

| Cytotoxicity Studies | Cancer Cell Lines (e.g., A549 lung cancer) | GGT-catalyzed hydrolysis releases cytotoxic p-nitroaniline, providing a model for targeted cell killing. | Anticancer agent screening |

Macro-molecular Conjugates and Prodrug Design for Controlled Release Research

The structural framework of N5-(4-nitrophenyl)glutamine is a valuable starting point for the design of macromolecular conjugates and prodrugs aimed at achieving controlled release and targeted delivery of therapeutic agents. A prodrug is an inactive compound that is converted into an active drug within the body, a strategy often used to improve drug delivery and reduce toxicity to healthy tissues. hopkinsmedicine.org

The glutamine moiety of the compound can be exploited to target cancer cells that exhibit "glutamine addiction," a phenomenon where cells have a voracious appetite for glutamine to fuel their rapid growth. hopkinsmedicine.orguochb.cz Prodrugs designed around a glutamine scaffold can essentially act as "Trojan horses," being preferentially taken up by cancer cells through overexpressed glutamine transporters. Once inside the cell, a specific trigger, such as an overexpressed enzyme like GGT, can cleave the prodrug, releasing the active chemotherapeutic agent directly at the tumor site.

This concept has been successfully applied in the development of prodrugs for the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). jhu.eduresearchgate.net While DON itself is a potent anticancer agent, its clinical use has been limited by severe gastrointestinal toxicity. jhu.edu Novel DON prodrugs have been designed to circulate harmlessly in the body and only become activated within the tumor microenvironment, significantly improving the therapeutic index. researchgate.net The N5-(4-nitrophenyl)glutamine structure provides a flexible platform for similar research, where the 4-nitrophenyl group can be replaced with various active drugs or linkers for conjugation to larger macromolecules like polymers or antibodies, further enhancing specificity and controlled-release properties.

Advancements in Molecular Imaging Agents Based on the N5-(4-Nitrophenyl)glutamine Scaffold

Molecular imaging techniques, particularly Positron Emission Tomography (PET), are crucial for non-invasively visualizing and quantifying metabolic processes in vivo. Given the central role of glutamine metabolism in many cancers, there is significant interest in developing glutamine-based PET tracers. nih.govnih.gov These tracers can help in diagnosing tumors, staging disease, and monitoring therapeutic response. nih.gov

While the glucose analog ¹⁸F-FDG is a widely used PET tracer, it is less effective for imaging certain tumors like gliomas due to high background glucose uptake in the brain. nih.gov This has spurred the development of glutamine-based tracers. One such agent, 4-¹⁸F-(2S,4R)-fluoroglutamine (¹⁸F-FGln), has shown promise by demonstrating high uptake in gliomas with low background signal in the brain, allowing for clear tumor delineation. nih.govresearchgate.net

The N5-(4-nitrophenyl)glutamine scaffold offers a promising platform for creating new imaging agents. The synthesis of another tracer, N-(2-[¹⁸F]fluoropropionyl)-L-glutamine ([¹⁸F]FPGLN), involves a precursor molecule, 4-nitrophenyl-2-[¹⁸F]fluoropropionate, highlighting the utility of the nitrophenyl group in radiochemical synthesis. oncotarget.com The nitrophenyl moiety on the N5-(4-nitrophenyl)glutamine scaffold could be chemically modified to incorporate imaging probes, such as:

Radionuclides (e.g., ¹⁸F, ¹¹C) for PET imaging.

Fluorophores for optical imaging in preclinical models.

Chelating agents for attaching radiometals for SPECT or PET imaging.

The development of such agents based on the N5-(4-nitrophenyl)glutamine structure could lead to a new generation of probes for imaging glutamine metabolism with potentially improved stability and imaging characteristics compared to existing agents. oncotarget.comresearchgate.net

| Imaging Agent | Tracer Type | Basis of Tumor Targeting | Status/Application |

| ¹⁸F-FDG | Glucose Analog (PET) | Increased glucose metabolism (Warburg effect) | Standard clinical use; limited in brain tumors. nih.gov |

| ¹⁸F-FGln | Glutamine Analog (PET) | Increased glutamine metabolism | Preclinical and clinical studies for glioma imaging. nih.govnih.gov |

| [¹⁸F]FPGLN | Glutamine Analog (PET) | Increased glutamine metabolism | Preclinical evaluation for tumor imaging. oncotarget.com |

| N | Glutamine Scaffold (Potential) | Increased glutamine metabolism and transport | Future development for PET, SPECT, or optical imaging. |

Interdisciplinary Research Integrating Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is accelerating progress in drug discovery and molecular biology. This interdisciplinary approach is highly applicable to the study and modification of N5-(4-nitrophenyl)glutamine. Computational methods provide powerful tools to predict molecular behavior, guide experimental design, and interpret complex data.

Computational approaches such as Density Functional Theory (DFT) and molecular docking can be employed to:

Model Interactions: Simulate the binding of N5-(4-nitrophenyl)glutamine to the active sites of enzymes like GGT or transporters like ASCT2. acs.org This can elucidate the mechanism of action and identify key structural features responsible for its activity.

Predict Properties: Calculate the physicochemical properties of novel derivatives of the compound. For example, computational tools can predict the stability, solubility, and reactivity of new prodrug or imaging agent candidates before they are synthesized. nih.gov

Guide Synthesis: In silico screening of virtual compound libraries based on the N5-(4-nitrophenyl)glutamine scaffold can identify the most promising candidates for synthesis, saving significant time and resources.

Experimental approaches are then used to validate these computational predictions. For instance:

Enzyme Assays: Kinetic studies can confirm the predicted inhibitory constants (Ki) or substrate efficiency (kcat/KM) of new enzyme inhibitors or substrates.

Cell-Based Assays: Cellular uptake and cytotoxicity experiments can verify the predicted targeting efficiency and biological activity of novel prodrugs. plos.org

In Vivo Imaging: Preclinical imaging studies in animal models can confirm the biodistribution and tumor-targeting capabilities of newly designed imaging agents. nih.gov

By integrating these approaches, researchers can engage in a rational design cycle, moving from computational prediction to experimental validation and back, to efficiently optimize the N5-(4-nitrophenyl)glutamine scaffold for specific biomedical applications. nih.govplos.org

Perspectives on the Design of Novel Biomolecular Tools and Research Compounds

The unique properties of N5-(4-nitrophenyl)glutamine position it as a foundational molecule for the development of the next generation of biomolecular tools. Future research perspectives are focused on leveraging its core structure to create compounds with enhanced specificity, functionality, and therapeutic potential.

One promising direction is the design of highly selective enzyme inhibitors or substrates . By systematically modifying the glutamine backbone and the nitrophenyl ring, it may be possible to create derivatives that target specific isoforms of GGT or glutaminase (B10826351), which are differentially expressed in various diseases. This could lead to more precise diagnostic tools and targeted therapies.

Another area of innovation lies in the creation of multifunctional probes . The N5-(4-nitrophenyl)glutamine scaffold could be engineered to incorporate both a therapeutic agent and an imaging moiety. Such "theranostic" agents would allow for simultaneous visualization of drug delivery to the tumor and monitoring of the therapeutic response in real-time.

Furthermore, the development of activatable probes represents a significant advance. These are molecules that are "off" (non-fluorescent or inactive) until they interact with their specific target, such as a cancer-associated enzyme. This target-induced activation minimizes background signal and enhances detection sensitivity. The enzymatic cleavage of an N5-(4-nitrophenyl)glutamine-based probe by GGT is a natural fit for this design principle. Drawing inspiration from fluorescent probes created by labeling glutamine residues, new optical imaging tools could be developed. nih.gov

The versatility of N5-(4-nitrophenyl)glutamine as a synthetic intermediate ensures a rich future for this compound in preclinical and translational research, paving the way for novel solutions in diagnostics, drug delivery, and molecular imaging.

Q & A

Q. What are the critical steps in synthesizing N⁵-(4-nitrophenyl)glutamine with high purity?

The synthesis involves coupling Boc-protected glutamine derivatives (e.g., Boc-L-Glu-OtBu) with 4-nitrophenyl-containing precursors, followed by deprotection. For example, tert-butyl and N-boc protecting groups are removed using acidic conditions (e.g., HCl/dioxane) to yield the final compound. Purification via automated flash chromatography (57% yield) and validation by NMR (¹H/¹³C) and mass spectrometry are essential to confirm purity and structural integrity .

Q. Which analytical techniques are indispensable for characterizing N⁵-(4-nitrophenyl)glutamine?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the substitution pattern at the N⁵ position, while high-performance liquid chromatography (HPLC) ensures radiochemical purity (>99% for radiolabeled analogs). Mass spectrometry (e.g., ESI-MS) provides molecular weight confirmation. Co-injection with cold reference standards on HPLC is recommended for radiochemical validation .

Q. How can researchers ensure reproducibility in synthesizing N⁵-substituted glutamine derivatives?

Detailed experimental protocols must include:

- Precise stoichiometry of coupling reagents (e.g., HATU/DIPEA).

- Stepwise deprotection conditions (e.g., TFA for tert-butyl groups).

- Full spectroscopic data (NMR chemical shifts, IR peaks) for cross-validation with literature. For non-new compounds, cite prior characterization data to confirm consistency .

Advanced Research Questions

Q. How can radiochemical yields be optimized for ¹⁸F-labeled N⁵-(4-nitrophenyl)glutamine in PET tracer development?

Radiosynthesis of analogs like [¹⁸F]fluorophenylglutamine achieves non-decay-corrected yields of ~18% via nucleophilic aromatic substitution. Key parameters include:

- Precursor design (e.g., nitro-to-fluorine substitution).

- Reaction time/temperature optimization (e.g., 88-minute total synthesis).

- Quality control via radio-HPLC with cold reference co-injection (retention time: 8.8 minutes) .

Q. What molecular mechanisms underlie the role of N⁵-substituted glutamine derivatives in cancer metabolism?

N⁵-methylglutamine, a structural analog, is synthesized by glutamine synthetase (GS) using methylamine derived from gut microbiota. In β-catenin-driven hepatocellular carcinoma, GS overexpression elevates serum N⁵-methylglutamine, suggesting its utility as a biomarker. Mechanistic studies require GS inhibition assays and metabolomics (LC-MS) to track metabolite flux .

Q. How can structural modifications at the N⁵ position enhance enzyme targeting (e.g., glutamine amidotransferases)?

Introducing electron-withdrawing groups (e.g., 4-nitrophenyl) alters glutamine’s binding affinity to enzymes like glutamine phosphoribosylpyrophosphate amidotransferase (GPAT). Computational docking and kinetic assays (e.g., IC₅₀ measurements) are recommended to evaluate competitive inhibition .

Q. What strategies resolve discrepancies in metabolic pathway data for N⁵-substituted glutamines?

Contradictions in flux analysis (e.g., glutaminolysis vs. synthesis) can be addressed by:

Q. Which in vivo models are optimal for evaluating tumor-targeting efficacy of N⁵-(4-nitrophenyl)glutamine analogs?

Preclinical models include:

- Fibrosarcoma-bearing rats : To study glutamine consumption and muscle wasting.

- Orthotopic liver cancer mice : For GS-driven N⁵-methylglutamine biomarker validation.

- PET imaging : Using ¹⁸F-labeled analogs to quantify tumor uptake .

Methodological Resources

- Synthesis & Purification : Automated flash chromatography, Boc-deprotection .

- Characterization : ¹H/¹³C NMR (δ 1.2–8.5 ppm), ESI-MS (m/z calculated: 253.20) .

- Metabolomics : LC-MS/MS for detecting low-abundance metabolites in serum/urine .

- Enzyme Assays : GPAT activity measured via glutamine-dependent PRPP consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.